

Solubility of Phenyl Formate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Phenyl formate

Cat. No.: B155538

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **phenyl formate** in a diverse range of organic solvents. The information contained herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, formulation development, and other scientific endeavors where **phenyl formate** is utilized.

Introduction

Phenyl formate ($C_7H_6O_2$) is an ester of phenol and formic acid. It is a colorless liquid with a pungent odor and sees use as a reagent in various chemical transformations, including the formylation of amines and in palladium-catalyzed carbonylation reactions.^[1] A thorough understanding of its solubility characteristics is critical for its effective use in process development, reaction optimization, and formulation design. This guide presents quantitative solubility data and outlines a standard methodology for its experimental determination.

Quantitative Solubility Data

The solubility of **phenyl formate** has been determined in a wide array of organic solvents. The following table summarizes the available quantitative data at 25°C, providing a valuable reference for solvent selection and experimental design.

Solvent Classification	Solvent	Solubility at 25°C (g/L)
Highly Polar Aprotic	Dimethyl Sulfoxide (DMSO)	4189.76
	N,N-Dimethylformamide (DMF)	2555.98
	N-Methyl-2-pyrrolidone (NMP)	1655.28
	N,N-Dimethylacetamide (DMAc)	1231.63
Polar Aprotic	Acetone	2777.3
	Acetonitrile	2270.29
	Tetrahydrofuran (THF)	2085.29
	1,4-Dioxane	1640.85
	2-Butanone (MEK)	1698.22
	Cyclohexanone	1310.66
	Methyl Isobutyl Ketone (MIBK)	388.68
	Methanol	1104.95
	Ethanol	1072.45
	n-Propanol	695.06
Polar Protic (Alcohols)	Isopropanol	611.03
	tert-Butanol	584.98
	sec-Butanol	493.89
	n-Butanol	481.53
	Isobutanol	411.48
	Isopentanol	309.31
	Ethylene Glycol	276.24
	n-Pentanol	266.42
	Propylene Glycol	234.0

n-Hexanol	233.97	
n-Octanol	149.52	
n-Heptanol	104.35	
Polar Protic (Acids)	Acetic Acid	1210.27
Propionic Acid	908.9	
Formic Acid	335.18	
Esters	Methyl Acetate	1822.53
Ethyl Acetate	1519.21	
Ethyl Formate	717.0	
n-Propyl Acetate	664.52	
Isopropyl Acetate	487.08	
n-Butyl Acetate	435.81	
Isobutyl Acetate	288.08	
n-Pentyl Acetate	236.5	
Halogenated	Dichloromethane	2436.17
1,2-Dichloroethane	1971.84	
Chloroform	1527.0	
Chlorobenzene	446.91	
Tetrachloromethane	110.82	
Ethers	Diethyl Ether	899.47
2-Methoxyethanol	1225.54	
2-Ethoxyethanol	578.77	
Methyl tert-Butyl Ether (MTBE)	521.45	
2-Propoxyethanol	515.52	

2-Butoxyethanol	264.59	
Transcutol	2211.2	
Aromatic Hydrocarbons	Toluene	228.38
p-Xylene	158.05	
m-Xylene	132.64	
o-Xylene	132.69	
Ethylbenzene	127.94	
Aliphatic Hydrocarbons	Cyclohexane	56.06
n-Heptane	27.13	
n-Hexane	25.84	
n-Octane	13.65	
Miscellaneous	Dimethyl Carbonate	519.62
Aqueous	Water	1.65

Table 1: Quantitative solubility of **phenyl formate** in various organic solvents at 25°C. Data sourced from Scent.vn.[2]

Experimental Protocols for Solubility Determination

The determination of thermodynamic or equilibrium solubility is crucial for accurate and reproducible results. The most widely accepted method for this is the isothermal shake-flask method. This procedure ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.

Isothermal Shake-Flask Method

Objective: To determine the maximum concentration of a solute (**phenyl formate**) that can dissolve in a given solvent at a constant temperature.

Materials and Equipment:

- **Phenyl formate** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

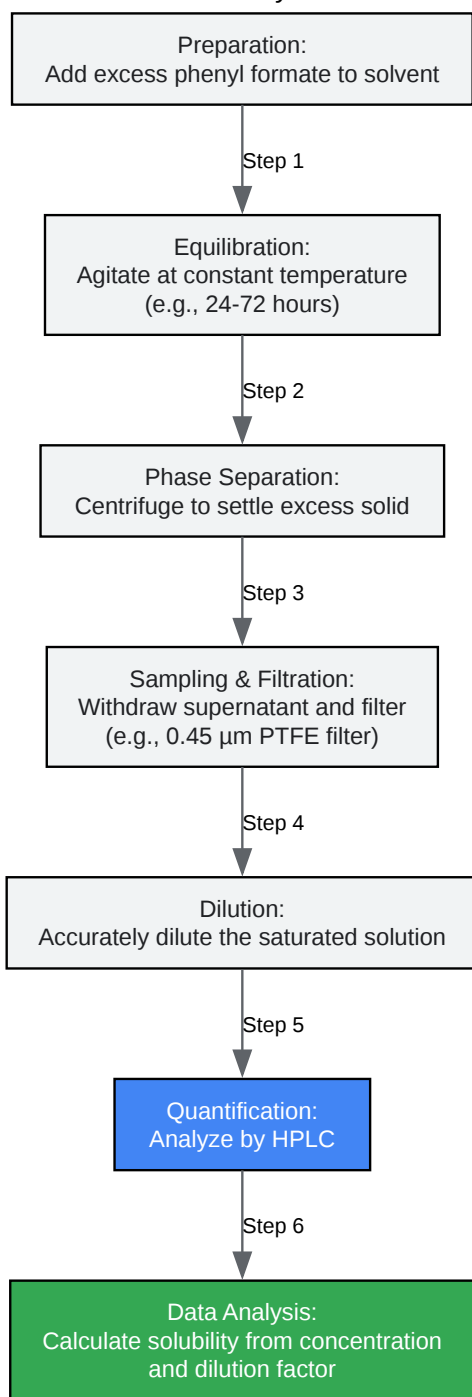
- **Preparation:** Add an excess amount of **phenyl formate** to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
- **Equilibration:** Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can vary, but 24 to 72 hours is typical. It is recommended to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
- **Sampling and Dilution:** Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

- Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of **phenyl formate**.
- Data Reporting: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in g/L or mg/mL at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of **phenyl formate**.

Workflow for Solubility Determination



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Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

This technical guide provides essential quantitative data on the solubility of **phenyl formate** in a broad spectrum of organic solvents. The detailed experimental protocol for the isothermal shake-flask method offers a reliable framework for researchers to conduct their own solubility assessments. The provided information is intended to facilitate the efficient and effective use of **phenyl formate** in various research and development applications.

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References

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